Bindarit

Beschreibung

BINDARIT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

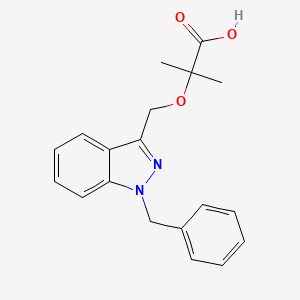

structure given in first source; a protein antidenaturant agent and CCL2 synthesis inhibitor; reduces secondary phase of adjuvant arthritis in rats

Eigenschaften

IUPAC Name |

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHORRSSURHQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156660 | |

| Record name | Bindarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130641-38-2 | |

| Record name | Bindarit [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindarit | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bindarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINDARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bindarit's Inhibition of CCL2 Synthesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory effects of Bindarit on the synthesis of Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). Designed for researchers, scientists, and drug development professionals, this document details the signaling pathways involved, comprehensive experimental protocols, and quantitative data from pivotal studies.

Introduction

CCL2 is a potent chemoattractant for monocytes, memory T cells, and dendritic cells, playing a crucial role in the pathogenesis of various inflammatory diseases. Elevated levels of CCL2 are associated with chronic inflammation and autoimmune disorders. Bindarit, an indazolic derivative, has emerged as a selective inhibitor of CCL2 synthesis, demonstrating therapeutic potential in a range of preclinical and clinical models of inflammatory conditions. This guide elucidates the core mechanism of Bindarit's action, providing a valuable resource for further research and development.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Bindarit's primary mechanism for inhibiting CCL2 synthesis involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the canonical NF-κB pathway is activated, leading to the transcription of target genes, including CCL2.

Bindarit intervenes in this pathway by reducing the phosphorylation of both IκBα (inhibitor of NF-κB alpha) and the p65 subunit of NF-κB.[1][2] This inhibition of phosphorylation prevents the degradation of IκBα, which consequently sequesters the NF-κB p65/p50 dimer in the cytoplasm. The reduced nuclear translocation of the active NF-κB dimer leads to diminished binding to the CCL2 promoter, thereby suppressing gene transcription and subsequent protein synthesis.[1]

Quantitative Data on Bindarit's Efficacy

The inhibitory effect of Bindarit on CCL2 expression has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of Bindarit's potency across different models and cell types.

Table 1: In Vitro Inhibition of CCL2 by Bindarit

| Cell Type | Stimulus | Bindarit Concentration (µM) | CCL2 mRNA Reduction (%) | CCL2 Protein Reduction (%) | Reference |

| Murine Microglia | Basal | 50 | ~75% | Not Reported | [3] |

| 300 | ~90% | Not Reported | [3] | ||

| 500 | ~95% | Not Reported | [3] | ||

| Murine Brain Microvascular Endothelial Cells | Basal | 100 | ~50% | Not Reported | [3] |

| 300 | ~75% | Not Reported | [3] | ||

| 500 | ~85% | Not Reported | [3] | ||

| Murine Astrocytes | LPS (100 ng/ml) | 300 | Significant Reduction | Not Reported | [3] |

| Human Lung Epithelial Cells (A549) | Influenza A Virus (H1N1) | 100 | Significant Reduction | Not Reported | [4] |

Table 2: In Vivo Inhibition of CCL2 by Bindarit

| Animal Model | Treatment Protocol | Tissue | CCL2 mRNA Reduction (%) | CCL2 Protein Reduction (%) | Reference |

| C57BL/6 Mice | 200 mg/kg/day, 4 days (i.p.) + LPS | Brain | 92% | ~50% | [3] |

| Spinal Cord | 86% | ~50% | [3] | ||

| Diabetes-Associated Periodontitis (db/db mice) | 50 mg/kg/day, 28 days (oral) | Periodontal Tissue | Significant Reduction | Significant Reduction | [5] |

| Postoperative Neurocognitive Disorder (Aged C57BL/6 mice) | 200 mg/kg/day, 4 days (i.p.) | Hippocampus | Not Reported | Significant Reduction | [6] |

Detailed Experimental Protocols

To facilitate the replication and extension of research on Bindarit, this section provides detailed methodologies for key experiments cited in the literature.

Quantification of CCL2 mRNA by qRT-PCR

This protocol is adapted from studies investigating Bindarit's effect on CCL2 gene expression in murine cells and tissues.[3]

Objective: To measure the relative expression levels of CCL2 mRNA following treatment with Bindarit.

Materials:

-

TRIzol reagent or equivalent for RNA extraction

-

Reverse transcription kit (e.g., SuperScript III)

-

SYBR Green-based qPCR master mix

-

qPCR instrument (e.g., ABI PRISM 7500)

-

Nuclease-free water

-

Primers for murine CCL2 and a housekeeping gene (e.g., RPL-19)

Procedure:

-

RNA Extraction: Isolate total RNA from cell lysates or homogenized tissues according to the manufacturer's protocol of the chosen RNA extraction reagent.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for either CCL2 or the housekeeping gene, cDNA template, and nuclease-free water.

-

qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol.

-

Data Analysis: Calculate the relative expression of CCL2 mRNA normalized to the housekeeping gene using the 2-ΔΔCt method.

Quantification of CCL2 Protein by ELISA

This protocol is based on methods used to measure CCL2 protein levels in biological samples.[3][5]

Objective: To quantify the concentration of CCL2 protein in cell culture supernatants, serum, or tissue homogenates.

Materials:

-

Commercial CCL2 ELISA kit (species-specific)

-

Microplate reader

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

Samples (cell culture supernatant, serum, or tissue homogenate)

-

Standard CCL2 protein (provided in the kit)

Procedure:

-

Prepare Reagents and Samples: Reconstitute and dilute all reagents and standards according to the ELISA kit manufacturer's instructions. Dilute samples as necessary.

-

Coating (if using an uncoated kit): Coat a 96-well microplate with the capture antibody.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample and Standard Incubation: Add standards and samples to the wells and incubate.

-

Detection Antibody Incubation: Add the biotin-conjugated detection antibody and incubate.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP or equivalent enzyme conjugate and incubate.

-

Substrate Development: Add the substrate solution and incubate to allow for color development.

-

Stop Reaction: Stop the color development by adding the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of CCL2 in the samples.

In Vivo Animal Model: LPS-Induced Inflammation

This protocol is a representative in vivo model to assess the anti-inflammatory effects of Bindarit.[3]

Objective: To evaluate the efficacy of Bindarit in reducing LPS-induced CCL2 expression in the central nervous system.

Animals:

-

C57BL/6 mice

Materials:

-

Bindarit

-

Vehicle (e.g., methylcellulose)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Bindarit Administration: Administer Bindarit (e.g., 200 mg/kg) or vehicle intraperitoneally (i.p.) once daily for a specified period (e.g., 4 consecutive days).

-

LPS Challenge: 30 minutes after the final Bindarit/vehicle injection, administer a single i.p. injection of LPS (e.g., 5 mg/kg).

-

Tissue Collection: At a predetermined time point after the LPS challenge (e.g., 4 hours), euthanize the mice and collect the brain and spinal cord.

-

Analysis: Process the collected tissues for the analysis of CCL2 mRNA and protein levels using qRT-PCR and ELISA, respectively, as described in the protocols above.

Conclusion

Bindarit effectively inhibits the synthesis of the pro-inflammatory chemokine CCL2 by targeting the NF-κB signaling pathway. Its ability to reduce IκBα and p65 phosphorylation prevents the nuclear translocation of active NF-κB dimers, thereby downregulating CCL2 gene transcription. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-inflammatory therapeutics. Further investigation into the broader immunomodulatory effects of Bindarit and its potential in various disease contexts is warranted.

References

- 1. Bindarit: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the pro-inflammatory factor CCL2 (MCP-1) with Bindarit for influenza A (H7N9) treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of CCL2 by bindarit alleviates diabetes-associated periodontitis by suppressing inflammatory monocyte infiltration and altering macrophage properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCL2 Inhibitor Bindarit Improve Postoperative Cognitive Function by Attenuating Pericyte Loss-Related Blood-Brain Barrier Disruption and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bindarit: A Selective Inhibitor of CCL2 Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bindarit is a small molecule, indazolic derivative that has demonstrated significant anti-inflammatory properties through the selective inhibition of the synthesis of the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3] CCL2 is a potent chemoattractant for monocytes and other immune cells, playing a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the pharmacological properties of Bindarit, with a focus on its mechanism of action as a CCL2 inhibitor, its pharmacokinetic profile, and its efficacy in various preclinical and clinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

The chemokine CCL2 and its cognate receptor CCR2 are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[4] Elevated levels of CCL2 are associated with a wide range of pathological conditions, including autoimmune diseases, neuroinflammatory disorders, and cancer.[1][4] Consequently, the inhibition of the CCL2/CCR2 signaling pathway has emerged as a promising therapeutic strategy.[4] Bindarit, or 2-((1-benzyl-indazol-3-yl) methoxy)-2-methyl propionic acid, is a well-characterized compound that selectively inhibits the transcription of the monocyte chemoattractant subfamily of CC chemokines, including CCL2, CCL7, and CCL8.[5][6] This selective action positions Bindarit as a valuable tool for studying the role of CCL2 in disease and as a potential therapeutic candidate.

Mechanism of Action: Inhibition of CCL2 Synthesis

Bindarit's primary mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[7][8][9] Specifically, Bindarit has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB.[7][8][9] This, in turn, inhibits the nuclear translocation and DNA binding of NF-κB dimers, ultimately leading to a downstream reduction in the transcription of the CCL2 gene.[8][9] The inhibitory effect of Bindarit appears to be specific to the p65 and p65/p50-induced activation of the MCP-1 promoter.[8][9]

Pharmacological Properties

In Vitro Efficacy

Bindarit has demonstrated potent and dose-dependent inhibition of CCL2 expression in a variety of cell types.

| Cell Type | Stimulus | Bindarit Concentration | % Inhibition of CCL2 mRNA | Reference |

| Murine Microglia | Basal | 50 µM | ~75% | [5] |

| Murine Microglia | Basal | 300 µM | ~90% | [5] |

| Murine Microglia | Basal | 500 µM | ~95% | [5] |

| Murine Astrocytes | LPS | 300 µM | 40-60% | [5] |

| Human Renal Mesangial Cells | ET1 | 10-300 µM | Significant Inhibition | [10] |

| Human Renal Mesangial Cells | AngII | 10-300 µM | Significant Inhibition | [10] |

| A549 (Human Lung Epithelial) | IAV (H1N1) | 100 µM | Significant Reduction | [11] |

Table 1: In Vitro Inhibition of CCL2 mRNA Expression by Bindarit.

| Cell Type | Stimulus | Bindarit Concentration | Effect on CCL2 Protein | Reference |

| Human Renal Mesangial Cells | ET1 | 10-300 µM | Significantly Inhibited Release | [10] |

| Human Renal Mesangial Cells | AngII | 10-300 µM | Significantly Inhibited Release | [10] |

| Primary Mixed Neural Cultures | Aβ | 30-500 µM | Reduced Release from Astrocytes (dose-dependent) | [12] |

Table 2: In Vitro Inhibition of CCL2 Protein Expression and Release by Bindarit.

In Vivo Efficacy

The efficacy of Bindarit has been evaluated in numerous animal models of inflammatory diseases.

| Animal Model | Species | Dosing Regimen | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 200 mg/kg, i.p., daily for 4 days (preventative) | Delayed disease onset, reduced incidence and severity, suppressed CCL2 in brain and spinal cord. | [5] |

| Lipopolysaccharide (LPS) Induced Neuroinflammation | Mouse | 200 mg/kg, i.p., daily for 4 days | Blunted LPS-induced CCL2 expression in the CNS. | [5] |

| Lupus Nephritis | Human | Not specified | Reduced urinary MCP-1 levels by up to 62% at week 19. | [13] |

| Porcine Coronary Stent Model | Pig | 50 mg/kg/day, oral | Significant reduction in neointimal area, thickness, and stenosis. | [3][14] |

| Chikungunya Virus-Induced Bone Loss | Mouse | Not specified | Ameliorated joint swelling and prevented bone loss. | [6] |

| Diabetes-Associated Periodontitis | Mouse | 50 mg/kg, oral | Reduced alveolar bone loss and suppressed periodontal inflammation. | [15] |

| Acute Pancreatitis | Mouse | Prophylactic and therapeutic | Significantly reduced pancreatic MCP-1 levels and attenuated disease severity. | [16][17] |

| Prostate and Breast Cancer Xenografts | Mouse | In vivo administration | Impaired metastatic disease and local tumorigenesis, decreased infiltration of tumor-associated macrophages. | [1] |

Table 3: In Vivo Efficacy of Bindarit in Various Disease Models.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that Bindarit is well absorbed following oral administration. It has a mean half-life of approximately 9 hours.[18][19] At a dose of 100 mg/kg administered orally twice a day in rodents, plasma levels in the range of 150-450 µM can be achieved.[18][19] A single subcutaneous administration of 100 mg/kg in neonatal mice resulted in brain concentrations of 263 µM within 3 hours, which decreased to 54.9 µM at 24 hours.[20]

Experimental Protocols

In Vitro Cell Culture and Treatment

Cell Lines:

-

Murine microglia, astrocytes, and brain microvascular endothelial cells (BMEC) can be isolated from neonatal mouse brains.[5]

-

Human renal mesangial cells (HRMCs) and A549 human lung epithelial cells are commercially available.[10][11]

General Protocol:

-

Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

The cells are then treated with Bindarit at various concentrations (e.g., 50 µM to 500 µM) for a specified duration (e.g., 4 to 24 hours).[5][12]

-

In some experiments, cells are co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS; 100 ng/ml), endothelin-1 (ET1; 10 nM), angiotensin II (AngII; 10 nM), or amyloid-beta (Aβ).[5][10][12]

-

Following treatment, cell culture supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA extraction (qRT-PCR) or protein analysis (Western blot).

Quantification of CCL2 Expression

Quantitative Real-Time PCR (qRT-PCR) for CCL2 mRNA:

-

Total RNA is extracted from cell lysates or homogenized tissues using a suitable RNA isolation kit.

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

-

qRT-PCR is performed using a thermal cycler with specific primers for CCL2 and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.

-

The relative expression of CCL2 mRNA is calculated using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for CCL2 Protein:

-

Cell culture supernatants or biological fluids (e.g., serum, urine) are collected.

-

A commercially available ELISA kit for CCL2 is used according to the manufacturer's instructions.

-

The concentration of CCL2 protein is determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.

In Vivo Animal Studies

Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 peptide emulsified in complete Freund's adjuvant (CFA).

-

Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization.

-

Bindarit (e.g., 200 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting either before or after the onset of clinical signs.[5]

-

Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.

-

At the end of the experiment, tissues (brain, spinal cord) are collected for analysis of CCL2 expression and immune cell infiltration.

Clinical Studies

Bindarit has undergone clinical evaluation for several indications. A phase II, double-blind, multicenter randomized trial investigated the efficacy and safety of Bindarit in preventing coronary stent restenosis.[21] While the primary endpoint of in-segment late loss was not met, there was a significant reduction in in-stent late loss, suggesting a favorable effect on the vessel wall.[21] Bindarit was well-tolerated in this study.[21] Additionally, a study in patients with active lupus nephritis showed that Bindarit treatment significantly reduced urinary MCP-1 levels.[13] Bindarit has also been in clinical trials for type 2 diabetic nephropathy.[22]

Conclusion

Bindarit is a selective inhibitor of CCL2 synthesis with a well-defined mechanism of action involving the modulation of the NF-κB pathway. It has demonstrated significant anti-inflammatory and disease-modifying effects in a wide range of in vitro and in vivo models of inflammatory and autoimmune diseases. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical and early clinical studies make it a compelling candidate for further investigation as a therapeutic agent for CCL2-driven pathologies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Bindarit.

References

- 1. Targeting monocyte chemotactic protein-1 synthesis with bindarit induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Inhibition of in-stent stenosis by oral administration of bindarit in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Inflammatory Agent Bindarit Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bindarit: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the pro-inflammatory factor CCL2 (MCP-1) with Bindarit for influenza A (H7N9) treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bindarit, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Treatment with bindarit, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. The anti-inflammatory agent bindarit inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Anti-Inflammatory Agent Bindarit Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model | Journal of Neuroscience [jneurosci.org]

- 21. A double-blind randomised study to evaluate the efficacy and safety of bindarit in preventing coronary stent restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Advent of Bindarit: A Technical Chronicle of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the early discovery and synthesis of Bindarit, a potent anti-inflammatory agent. Bindarit, chemically known as 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid, has garnered significant interest for its selective inhibition of a cluster of monocyte chemotactic proteins (MCPs), positioning it as a valuable tool in immunological research and a potential therapeutic for a range of inflammatory diseases. This document will delve into the seminal synthesis protocols, quantitative analysis of its biological activity, and the intricate signaling pathways it modulates.

Introduction: The Dawn of a Selective Chemokine Inhibitor

Chemical Synthesis of Bindarit

While the original patents laid the groundwork for the synthesis of indazole derivatives, detailed experimental protocols for Bindarit itself have been refined over time. The core of the synthesis involves the construction of the 1-benzyl-1H-indazol-3-yl)methanol intermediate followed by etherification with a derivative of 2-methylpropanoic acid. Although a complete, detailed, step-by-step protocol from a single primary publication remains elusive in the public domain, a general synthetic approach can be outlined based on established organic chemistry principles and information from related syntheses.

A plausible synthetic route would involve:

-

N-Alkylation of Indazole: Reaction of 1H-indazole with benzyl chloride in the presence of a suitable base to yield 1-benzyl-1H-indazole.

-

Functionalization at the 3-position: Introduction of a hydroxymethyl group at the 3-position of the indazole ring. This could potentially be achieved through lithiation followed by reaction with formaldehyde.

-

Etherification: The resulting (1-benzyl-1H-indazol-3-yl)methanol is then reacted with a suitable ester of 2-bromo-2-methylpropanoic acid in the presence of a base, followed by hydrolysis of the ester to yield the final carboxylic acid product, Bindarit.

Note: This represents a generalized synthetic scheme. The actual process employed by Angelini may involve proprietary steps and intermediates.

Quantitative Analysis of Biological Activity

Bindarit's biological efficacy is primarily attributed to its ability to inhibit the production of key inflammatory chemokines. The following tables summarize the quantitative data on its inhibitory activity from various studies.

| In Vitro Inhibition of Cell Proliferation and Migration | |||

| Cell Type | Stimulus | Bindarit Concentration (µM) | Inhibition (%) |

| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB | 100 | 27%[4] |

| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB | 300 | 42%[4] |

| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB (Chemotaxis) | 100 | 45%[4] |

| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB (Chemotaxis) | 300 | 50%[4] |

| In Vivo Inhibition of MCP-1/CCL2 | |||

| Animal Model | Condition | Bindarit Dosage | Reduction in CCL2 |

| Rat | Balloon Angioplasty | 200 mg/kg/day | 31-49% in carotid artery[4] |

| apoE-/- Mice | Wire-induced carotid injury | Not specified | 42% in serum[4] |

| Mice | Lipopolysaccharide (LPS) induced neuroinflammation | 200 mg/kg/day | 92% in brain, 86% in spinal cord[3] |

| Inhibition of CCL2 mRNA Expression in Cultured CNS Cells | |||

| Cell Type | Bindarit Concentration (µM) | Duration of Treatment | Reduction in basal CCL2 mRNA |

| Microglia | 50 | 4 hours | ~75%[3] |

| Microglia | 300 | 4 hours | ~90%[3] |

| Microglia | 500 | 4 hours | ~95%[3] |

Experimental Protocols

Western Blot Analysis of NF-κB Pathway Activation

This protocol describes the investigation of Bindarit's effect on the phosphorylation of key proteins in the NF-κB signaling pathway.

Objective: To determine if Bindarit inhibits the LPS-induced phosphorylation of IκBα and the p65 subunit of NF-κB.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Bindarit

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-phospho-p65 (Ser536), anti-IκBα, anti-p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with Bindarit (e.g., 300 µM) for 1 hour.[5]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).[5]

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Immunoblotting: Block the membranes and incubate them with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control to ensure equal protein loading.

Measurement of MCP-1/CCL2 Inhibition by ELISA

This protocol outlines the procedure for quantifying the inhibitory effect of Bindarit on the production of MCP-1/CCL2 in cell culture supernatants.

Objective: To measure the concentration of MCP-1/CCL2 in the supernatant of stimulated cells treated with Bindarit.

Materials:

-

Human or murine monocytic cell line (e.g., THP-1 or RAW 264.7)

-

Stimulating agent (e.g., LPS or TNF-α)

-

Bindarit

-

MCP-1/CCL2 ELISA kit (species-specific)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate the cells at a suitable density. Pre-incubate the cells with various concentrations of Bindarit (e.g., 10-300 µM) for 1 hour.

-

Stimulation: Add the stimulating agent to the wells and incubate for a predetermined time (e.g., 24 hours) to induce MCP-1/CCL2 production.

-

Supernatant Collection: Centrifuge the cell plates and carefully collect the culture supernatants.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of MCP-1/CCL2 in the samples based on the standard curve. Determine the percentage of inhibition for each Bindarit concentration compared to the stimulated control.

Mechanism of Action: Signaling Pathway Modulation

Bindarit exerts its anti-inflammatory effects primarily by modulating the classical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as those initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (typically p65/p50), which then translocates to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those for CCL2, CCL7, and CCL8, thereby initiating their transcription.[5]

Bindarit intervenes in this pathway by reducing the phosphorylation of both IκBα and the p65 subunit of NF-κB.[5] This inhibition of phosphorylation prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, ultimately leading to a decrease in the transcription and synthesis of the target chemokines.

Caption: Bindarit's mechanism of action on the NF-κB signaling pathway.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Bindarit in a cell-based assay.

Caption: A generalized experimental workflow for assessing Bindarit's effects.

Conclusion

Bindarit represents a significant advancement in the field of anti-inflammatory drug discovery. Its targeted inhibition of the synthesis of a specific cluster of monocyte-attracting chemokines, mediated through the modulation of the NF-κB signaling pathway, provides a focused approach to mitigating inflammatory responses. The data presented in this whitepaper underscore its potential as both a powerful research tool for dissecting the complexities of inflammation and a promising candidate for the development of novel therapeutics for a variety of inflammatory disorders. Further research into its synthesis and biological activity will undoubtedly continue to illuminate its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory agent bindarit inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Cellular Targets of Bindarit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary cellular targets of Bindarit, a novel anti-inflammatory agent. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

Bindarit is an indazolic derivative that exhibits its anti-inflammatory properties primarily by selectively inhibiting the synthesis of a specific subset of chemokines, the monocyte chemotactic proteins (MCPs).[1][2] The principal targets within this family are:

-

Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1) [3][4]

-

Chemokine (C-C motif) ligand 7 (CCL7), also known as Monocyte Chemoattractant Protein-3 (MCP-3) [1][3]

-

Chemokine (C-C motif) ligand 8 (CCL8), also known as Monocyte Chemoattractant Protein-2 (MCP-2) [1][3]

This selective inhibition of MCPs interferes with the recruitment of monocytes to sites of inflammation, which is a critical step in the propagation of the inflammatory response in various diseases.[5][6]

The molecular mechanism underlying this inhibition involves the modulation of the classical Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] Specifically, Bindarit has been shown to:

-

Reduce the phosphorylation of IκBα and the p65 subunit of NF-κB. [5][7]

-

Decrease the nuclear translocation of active NF-κB dimers (p65/p50). [5][7]

-

Inhibit the binding of the p65 subunit to the promoter region of the MCP-1 gene. [7]

This results in a down-regulation of the transcription and subsequent protein expression of CCL2, CCL7, and CCL8.[7][8] Notably, Bindarit does not appear to affect the expression of other pro-inflammatory cytokines such as IL-6 and IL-8, highlighting its selective action.[3]

An additional upstream mechanism has been proposed, suggesting that Bindarit may directly interact with Fatty Acid Binding Protein 4 (FABP4) . This interaction is thought to modulate the phosphorylation of p38α and AKT2 in a PPARγ-dependent manner, ultimately leading to a decrease in MCP-1 production.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of Bindarit from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Bindarit

| Parameter | Cell Type | Stimulant | Bindarit Concentration | Effect | Reference |

| IC50 for MCP-1 Production | Human Monocytes | LPS | 172 µM | Inhibition of MCP-1 production | [3] |

| Human Monocytes | C. albicans | 403 µM | Inhibition of MCP-1 production | [3] | |

| LPS-stimulated MM6 cells | LPS | 425 µM | Inhibition of MCP-1 production | [3] | |

| IC50 for MCP-1 mRNA | Human Monocytes | LPS | 75 µM | Reduction of MCP-1 mRNA transcripts | [3] |

| VSMC Proliferation | Rat Vascular Smooth Muscle Cells | PDGF-BB | 100 µM | 27% inhibition | [1] |

| Rat Vascular Smooth Muscle Cells | PDGF-BB | 300 µM | 42% inhibition | [1] | |

| VSMC Migration | Rat Vascular Smooth Muscle Cells | PDGF-BB | 100 µM | 45% inhibition | [1] |

| Rat Vascular Smooth Muscle Cells | PDGF-BB | 300 µM | 50% inhibition | [1] | |

| CASMC Proliferation | Human Coronary Artery Smooth Muscle Cells | TNF-α | 30-300 µM | 24-40% inhibition | [10] |

| CASMC Migration | Human Coronary Artery Smooth Muscle Cells | TNF-α | 100-300 µM | 30-55% inhibition | [10] |

| HRMC Proliferation | Human Renal Mesangial Cells | AngII, ET1 | 10-300 µM | Concentration-dependent inhibition | [11] |

| CCL2 mRNA Suppression | Murine Microglia | Basal | 50 µM | ~75% reduction | [4] |

| Murine Microglia | Basal | 300 µM | ~90% reduction | [4] | |

| Aβ-induced Toxicity | Primary Mixed Neural Cultures | Aβ₂₅₋₃₅, Aβ₁₋₄₂ | 30-500 µM | Dose-dependent reversal of cell death | [12] |

Table 2: In Vivo Efficacy and Dosage of Bindarit

| Animal Model | Disease Model | Bindarit Dosage | Effect | Reference |

| Rats | Balloon Injury-induced Neointima Formation | 200 mg/kg/day | 39% reduction in neointima formation | [1] |

| Mice (apoE-/-) | Wire-induced Carotid Injury | Not specified | Reduction in neointima formation | [1] |

| Mice (NZB/W) | Lupus Nephritis | 50 mg/kg (oral) | Delayed onset of proteinuria, prolonged survival | [3] |

| Mice (PC-3M-Luc2 xenograft) | Prostate Cancer Metastasis | Not specified | Impaired metastatic disease | [3][13] |

| Mice (4T1-Luc) | Breast Cancer | Not specified | Impairment of local tumorigenesis | [3][13] |

| Mice | Chikungunya Virus-induced Bone Loss | Not specified | Amelioration of joint swelling and bone damage | [8] |

| Rats | Adjuvant-induced Arthritis | Not specified | Reduction of radiological scores | [8] |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Modified course and severity of clinical EAE | [4] |

| Mice | Neonatal Hydrocephalus | 100 mg/kg/day (subcutaneous) | Suppressed activated myeloid cell accumulation | [14] |

| Humans | Lupus Nephritis | 1200 mg/day (oral) | 62% reduction in urinary MCP-1 at week 19 | [15] |

| Humans | Coronary Stent Restenosis | 600 mg/day, 1200 mg/day (oral) | Significant reduction in in-stent late loss | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Bindarit's cellular targets are provided below.

-

Cell Lines: Mouse leukaemic monocyte-macrophage cell line (RAW 264.7), bone marrow-derived macrophages (BMDMs), human monocytes, rat vascular smooth muscle cells (VSMCs), human coronary artery smooth muscle cells (CASMCs), human renal mesangial cells (HRMCs), murine microglia, astrocytes, and brain microvascular endothelial cells (BMECs) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI, DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors.

-

Bindarit Treatment: Bindarit is typically dissolved in a suitable solvent like DMSO and then diluted in culture medium to the desired final concentrations (ranging from 10 µM to 500 µM).[1][3][4][10][11][12]

-

Stimulation: To induce an inflammatory response, cells are often treated with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), platelet-derived growth factor-BB (PDGF-BB), angiotensin II (AngII), or endothelin-1 (ET1) following pre-incubation with Bindarit.[1][3][4][7][10][11]

-

RNA Extraction: Total RNA is isolated from treated and control cells using standard methods such as TRIzol reagent or commercial kits.

-

Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: The relative expression levels of target genes (e.g., CCL2, CCL7, CCL8) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Sample Collection: Cell culture supernatants or cell lysates are collected after treatment.

-

Assay Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the target protein (e.g., MCP-1) are used to quantify the protein concentration according to the manufacturer's instructions.

-

Protein Extraction: Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., p65) to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter region of the target gene (e.g., MCP-1) to determine the extent of protein binding.[7]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Bindarit and a typical experimental workflow for its investigation.

Caption: Mechanism of Action of Bindarit on the NF-κB Signaling Pathway.

Caption: Typical Experimental Workflow to Investigate Bindarit's Effects.

References

- 1. The anti-inflammatory agent bindarit inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of the anti-inflammatory agent bindarit on the chemokinome: selective inhibition of the monocyte chemotactic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway. | Semantic Scholar [semanticscholar.org]

- 7. Bindarit: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bindarit | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Bindarit Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting monocyte chemotactic protein-1 synthesis with bindarit induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. | BioWorld [bioworld.com]

- 16. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 17. A double-blind randomised study to evaluate the efficacy and safety of bindarit in preventing coronary stent restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Bindarit's Selective Inhibition of the Monocyte Chemotactic Protein Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the selective inhibitory action of Bindarit on the monocyte chemotactic proteins (MCPs): MCP-1 (CCL2), MCP-2 (CCL8), and MCP-3 (CCL7). Bindarit, an indazolic derivative, has demonstrated significant anti-inflammatory properties by specifically targeting the synthesis of this subfamily of chemokines, which are pivotal in mediating monocyte recruitment during inflammatory responses. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols from key studies, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of Bindarit's Inhibitory Action

| Cell Type | Stimulant | Bindarit Concentration (µM) | Inhibition of MCP-1/CCL2 Production (%) | Reference |

| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α (30 ng/mL) | 10 | 24% | [1] |

| 30 | 39% | [1] | ||

| 100 | 52% | [1] | ||

| 300 | 54% | [1] | ||

| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB | 100 | 27% (proliferation inhibition) | |

| 300 | 42% (proliferation inhibition) | |||

| Human Monocytic Cells (MM-6) | LPS (100 ng/mL) | 300 | Significant reduction | [2] |

| C3(1)/SV40Tag Mouse Mammary Tumor Tissue | - | 0.5% in diet | 28% (mRNA reduction) | [3] |

| 15% (protein reduction) | [3] |

| Cell Type | Stimulant | Bindarit Concentration (µM) | Inhibition of MCP-3/CCL7 Production (%) | Reference |

| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α (30 ng/mL) | 30 | Significant reduction | [1] |

| 100 | Significant reduction | [1] | ||

| 300 | Significant reduction | [1] | ||

| CHIKV-infected Mouse Ankle Joints | Chikungunya Virus | 100 mg/kg | Significant transcriptional inhibition | [4] |

| Chemokine | In Vivo Model | Bindarit Treatment | Effect | Reference |

| MCP-2/CCL8 | CHIKV-infected Mouse Ankle Joints | 100 mg/kg | Significant transcriptional inhibition | [4] |

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Bindarit exerts its selective inhibitory effect by modulating the classical nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of inflammatory gene expression.[5][6] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees the NF-κB p65/p50 heterodimer to translocate to the nucleus and bind to the promoter regions of target genes, including those for MCP-1, MCP-2, and MCP-3, thereby initiating their transcription.

Bindarit intervenes in this cascade by reducing the phosphorylation of both IκBα and the p65 subunit of NF-κB.[5][6] This action inhibits the nuclear translocation of active NF-κB dimers and their subsequent binding to the MCP-1 promoter.[5] This targeted disruption of a key transcription factor's activity underlies Bindarit's ability to selectively suppress the production of the MCP subfamily of chemokines without affecting the expression of other inflammatory cytokines.[5][6]

Caption: Mechanism of Bindarit's inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies employed in studies investigating Bindarit's effects on MCP expression and function.

Quantitative Real-Time PCR (qRT-PCR) for MCP mRNA Expression

This protocol is a composite of methodologies described in studies analyzing the effect of Bindarit on MCP gene expression.[3][4][7]

Objective: To quantify the mRNA levels of MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 in cells or tissues following treatment with Bindarit.

Methodology:

-

RNA Isolation: Total RNA is extracted from cell lysates or homogenized tissues using a suitable reagent like TRIzol, followed by purification.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for MCP-1, MCP-2, MCP-3, and a reference gene (e.g., 18S or HPRT). The reaction is performed in a real-time PCR system.

-

Cycling Conditions: A typical thermal cycling protocol consists of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined annealing/extension step (e.g., 60°C for 1 minute).[3]

-

Data Analysis: The relative expression of the target MCP genes is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene.

Caption: Workflow for quantifying MCP mRNA expression using qRT-PCR.

Chemotaxis Assay

This protocol is based on the modified Boyden chamber assay, a common method for evaluating cell migration in response to chemoattractants.[1]

Objective: To assess the ability of Bindarit to inhibit monocyte migration towards a gradient of MCP-1, MCP-2, or MCP-3.

Methodology:

-

Cell Preparation: Monocytic cells (e.g., THP-1 or primary monocytes) are starved in serum-free or low-serum medium.

-

Chamber Setup: A multi-well plate with cell culture inserts containing a porous membrane (e.g., 8.0 µm pore size) is used. The lower chamber is filled with medium containing the chemoattractant (MCP-1, -2, or -3).

-

Cell Seeding: A suspension of the prepared monocytic cells, pre-treated with various concentrations of Bindarit or a vehicle control, is added to the upper chamber (the insert).

-

Incubation: The plate is incubated for a specific period (e.g., 1-4 hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migration: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope. The number of migrated cells in the Bindarit-treated groups is compared to the vehicle-treated control.

Caption: Experimental workflow for a monocyte chemotaxis assay.

Conclusion

The available evidence strongly supports the classification of Bindarit as a selective inhibitor of the MCP subfamily of chemokines, namely MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7. Its mechanism of action, centered on the downregulation of the NF-κB signaling pathway, provides a targeted approach to mitigating the monocyte-driven inflammation that characterizes numerous pathological conditions. The quantitative data, while not providing a complete comparative IC50 profile, consistently demonstrates a concentration-dependent inhibition of MCP production. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of Bindarit and similar molecules targeting the chemokine system.

References

- 1. Bindarit Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the MCP-1 synthesis inhibitor bindarit on tumorigenesis and inflammatory markers in the C3(1)/SV40Tag mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bindarit: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the pro-inflammatory factor CCL2 (MCP-1) with Bindarit for influenza A (H7N9) treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis for Bindarit's Anti-inflammatory Effects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bindarit is an indazolic derivative with potent anti-inflammatory properties stemming from its selective inhibition of a specific subset of CC chemokines. This technical guide delineates the molecular mechanisms underpinning Bindarit's therapeutic effects. The core of its action lies in the targeted downregulation of the classical nuclear factor-κB (NF-κB) signaling pathway. By reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, Bindarit effectively prevents the nuclear translocation of active NF-κB dimers. This leads to a significant and specific reduction in the transcription of pro-inflammatory genes, most notably Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its inhibitory activities, detailed experimental protocols for its study, and visual diagrams to elucidate its mechanism of action.

Core Mechanism: Selective Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory effect of Bindarit is achieved through its modulation of the canonical NF-κB pathway, a central signaling cascade in inflammatory responses.[1] The therapeutic effects of Bindarit are linked to its ability to interfere with monocyte recruitment by selectively inhibiting the synthesis of the monocyte chemotactic protein (MCP) subfamily of chemokines, including CCL2, CCL7, and CCL8.[1][2][3]

Inhibition of IκBα and p65 Phosphorylation

In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[4] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer.

Bindarit intervenes at this critical juncture. It downregulates the classical NF-κB pathway by reducing the phosphorylation of both IκBα and the p65 (RelA) subunit of NF-κB.[1][5][6] By preventing the initial phosphorylation of IκBα, Bindarit ensures the inhibitor remains bound to NF-κB, effectively sequestering it in the cytoplasm.

Reduced NF-κB Nuclear Translocation and DNA Binding

The inhibition of IκBα phosphorylation and degradation directly results in a significant reduction in the nuclear translocation of p65-containing NF-κB dimers.[5] Consequently, the amount of active NF-κB available to bind to specific DNA sequences, known as κB sites, in the promoter regions of target genes is diminished.[1][6]

Promoter-Specific Transcriptional Inhibition

A key feature of Bindarit's mechanism is its specificity. Studies have shown that Bindarit exerts a specific inhibitory effect on the p65 and p65/p50-mediated activation of the MCP-1/CCL2 promoter.[1][5][6] This targeted action leads to a potent and significant reduction in the gene expression of CCL2 and other related MCPs.[6] Notably, Bindarit does not affect the activation of all NF-κB-dependent promoters, indicating that it acts on a specific subpopulation of NF-κB isoforms or associated cofactors, thereby avoiding global immunosuppression.[1][6] For instance, it does not inhibit the recruitment of p65 to the IκBα promoter, which is part of a negative feedback loop.[6] This selectivity results in the specific downregulation of cytokines like MCP-1/CCL2 and IL-12β/p40, while other inflammatory cytokines such as IL-6 and IL-8/KC are unaffected.[1][7]

Caption: Bindarit's inhibition of the NF-κB signaling pathway.

Modulation of Other Signaling Pathways

While the NF-κB pathway is the primary target, some studies indicate that Bindarit may also modulate other signaling cascades. In certain cellular contexts, Bindarit has been observed to alter the phosphorylation of p38 MAP kinase and AKT2.[8][9] For example, in monocytic cells stimulated with LPS, Bindarit was found to change the phosphorylation patterns of p38α and AKT-2.[8] In cancer models, it has been shown to negatively regulate TGF-β and AKT signaling pathways.[10] These effects may contribute to its broader anti-inflammatory and anti-proliferative activities, but are considered secondary to its well-defined role in NF-κB inhibition.

Quantitative Analysis of In Vitro Efficacy

The biological activity of Bindarit has been quantified in various in vitro models, demonstrating its potency in inhibiting chemokine production and associated cellular processes.

Table 1: IC50 Values for Bindarit on MCP-1/CCL2 Production

| Cell Type | Stimulus | Parameter Measured | IC50 Value | Reference |

| Human Monocytes | LPS | MCP-1 Protein | 172 µM | [11] |

| Human Monocytes | C. albicans | MCP-1 Protein | 403 µM | [11] |

| Human Monocytes | LPS | MCP-1 mRNA | 75 µM | [11] |

Table 2: Bindarit's Inhibitory Effects on Cellular Processes

| Cell Type | Process | Stimulus | Bindarit Conc. | % Inhibition | Reference |

| Rat Vascular Smooth Muscle Cells | Chemotaxis | PDGF-BB | 100 µM | 45% | [2] |

| Rat Vascular Smooth Muscle Cells | Chemotaxis | PDGF-BB | 300 µM | 50% | [2] |

| Human Coronary Artery SMCs | Migration | TNF-α | 100 µM | 30% | [12] |

| Human Coronary Artery SMCs | Migration | TNF-α | 300 µM | 55% | [12] |

| Human Coronary Artery SMCs | Proliferation | TNF-α | 100 µM | 32% | [12] |

| Human Coronary Artery SMCs | Proliferation | TNF-α | 300 µM | 40% | [12] |

Key Experimental Protocols

The elucidation of Bindarit's mechanism of action relies on a suite of standard molecular and cellular biology techniques.

Cell Culture and Stimulation

-

Cell Lines: Commonly used cell lines include murine macrophage-like RAW 264.7 cells, primary bone marrow-derived macrophages (BMDMs), and human monocytic cell lines.[6]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Experimental Treatment: For experiments, cells are often pre-treated with Bindarit (e.g., 300 µM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for various time points.[6]

Western Blot for Protein Phosphorylation

-

Objective: To measure the levels of phosphorylated IκBα and p65.

-

Protocol:

-

Lysate Preparation: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, phospho-p65, total IκBα, total p65, and a loading control (e.g., β-actin).

-

Secondary Antibody & Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

qRT-PCR and ELISA for Cytokine Quantification

-

Objective: To measure CCL2 mRNA and secreted protein levels.

-

qRT-PCR Protocol (mRNA):

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: cDNA is synthesized from the RNA using reverse transcriptase.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for CCL2 and a housekeeping gene (e.g., GAPDH). Relative expression is calculated using the ΔΔCt method.[13]

-

-

ELISA Protocol (Protein):

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

Assay: A commercial sandwich ELISA kit for CCL2 is used according to the manufacturer's instructions to quantify the concentration of the secreted chemokine.[13]

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Objective: To assess the binding of active NF-κB in nuclear extracts to a DNA probe.

-

Protocol:

-

Nuclear Extract Preparation: Nuclear proteins are extracted from treated cells using a specialized lysis buffer protocol.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive (³²P) or non-radioactive (e.g., biotin) tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts.

-

Gel Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the shifted band indicates reduced NF-κB binding.

-

Caption: A generalized experimental workflow for studying Bindarit's effects.

Conclusion

The anti-inflammatory activity of Bindarit is rooted in a specific and well-defined molecular mechanism. By targeting the phosphorylation of IκBα and p65, it effectively dampens the classical NF-κB signaling pathway. This leads to a selective inhibition of the transcription of key pro-inflammatory chemokines, particularly CCL2, thereby reducing the recruitment of monocytes to sites of inflammation. This targeted approach, which avoids broad immunosuppression, makes Bindarit an important molecule for both research into inflammatory processes and the development of novel therapeutics for a range of inflammatory diseases.[1][5][6]

References

- 1. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory agent bindarit inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Bindarit: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bindarit | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Targeting monocyte chemotactic protein-1 synthesis with bindarit induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Bindarit Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bindarit, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bindarit in In Vivo Neuroinflammation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bindarit, a selective inhibitor of the synthesis of CC-chemokines, in preclinical in vivo models of neuroinflammation. The information presented is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of Bindarit in various neurological conditions characterized by an inflammatory component.

Therapeutic Rationale:

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including acute brain injury (e.g., subarachnoid hemorrhage), chronic neurodegenerative diseases, and postoperative cognitive dysfunction.[1][2] A key family of signaling molecules implicated in orchestrating this inflammatory response is the CC-chemokine family, particularly Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1).[3][4] CCL2 plays a pivotal role in recruiting monocytes and activating microglia, the resident immune cells of the central nervous system (CNS).[5][6]

Bindarit is a small indazolic derivative that has demonstrated anti-inflammatory properties by selectively inhibiting the transcription of the CCL2, CCL7, and CCL8 genes.[4][7] By reducing the synthesis of these potent chemoattractants, Bindarit can effectively attenuate the infiltration of peripheral immune cells into the CNS and modulate microglial activation, thereby mitigating the detrimental effects of neuroinflammation.[1][5][8]

Mechanism of Action:

Bindarit's primary mechanism of action involves the inhibition of the CCL2/CCR2 signaling axis.[3] In the context of neuroinflammation, injury or pathogenic stimuli trigger the upregulation of CCL2 in the brain.[3] CCL2 then binds to its receptor, CCR2, which is expressed on microglia and infiltrating monocytes. This binding event activates downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of pro-inflammatory gene expression.[3][5] The activation of NF-κB leads to the production of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), perpetuating the inflammatory cascade.[1] Bindarit interrupts this process by suppressing CCL2 synthesis, leading to reduced CCR2 activation, decreased NF-κB signaling, and a subsequent downregulation of inflammatory mediators.[3]

Quantitative Data Summary

The following table summarizes the optimal dosages and administration routes of Bindarit in various in vivo neuroinflammation models as reported in the literature.

| Animal Model | Neuroinflammatory Insult | Dosage | Route of Administration | Key Outcomes | Reference |

| Rat | Subarachnoid Hemorrhage (SAH) | 200 mg/kg | Intraperitoneal (IP) | Improved neurological function, reduced brain edema, decreased BBB permeability, attenuated microglial activation, and reduced levels of TNF-α, IL-1β, and IL-6. | [1] |

| Rat | Subarachnoid Hemorrhage (SAH) | Not specified | Intraperitoneal (IP) | Improved neurological deficits and reduced neuroinflammation by regulating the CCL2/CCR2/NF-κB pathway. | [3] |

| Mouse | Neonatal Hydrocephalus | 100 mg/kg | Subcutaneous (SC) | Restored cortical thinning, improved synaptic maturation, and suppressed microglial activation. | [5][6][9] |

| Mouse | Lipopolysaccharide (LPS)-induced Neuroinflammation | 200 mg/kg | Intraperitoneal (IP) | Dramatically reduced LPS-stimulated expression of CCL2 in the brain and spinal cord. | [4] |

| Mouse | Tibial Fracture Surgery (Postoperative Cognitive Dysfunction) | 200 mg/kg | Intraperitoneal (IP) | Improved postoperative cognitive function, attenuated pericyte loss, preserved blood-brain barrier integrity, and suppressed microglial and astrocyte activation. | [8][10] |

Experimental Protocols

Preparation of Bindarit Suspension

Bindarit is typically prepared as a suspension for in vivo administration due to its limited solubility in aqueous solutions.

-

Materials:

-

Bindarit powder

-

0.5% (w/v) Methylcellulose (MTC) in sterile water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Calculate the required amount of Bindarit based on the desired concentration and final volume. A common concentration used is 20 mg/mL.[1][4]

-

Weigh the Bindarit powder and place it in a sterile tube or vial.

-

Add the appropriate volume of 0.5% MTC solution to achieve the final concentration.

-

Vortex the mixture vigorously for several minutes until a uniform suspension is formed.

-

For a more homogenous suspension, sonicate the mixture for short intervals on ice.

-

The suspension should be prepared fresh before each administration.

-

Induction of Neuroinflammation Models

This model is used to induce a robust and acute neuroinflammatory response.

-

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Animal handling and injection equipment

-

-

Procedure:

This model simulates the early brain injury and neuroinflammation that occurs after a subarachnoid hemorrhage.

-

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic frame

-

Surgical instruments

-

Micro-syringe or needle

-

-

Procedure (Endovascular Perforation Model):

-

Anesthetize the rat and secure it in a stereotaxic frame.

-

Make a midline incision on the neck to expose the common carotid artery.

-

A sharpened suture or wire is introduced into the external carotid artery and advanced to the internal carotid artery until it perforates the anterior cerebral artery, inducing a subarachnoid hemorrhage.

-

The suture is then withdrawn, and the incision is closed.

-

Animals are monitored closely for recovery.

-

Administration of Bindarit

The timing of Bindarit administration is crucial and depends on the research question (prophylactic vs. therapeutic).

-

Prophylactic Administration: Bindarit is administered before the inflammatory insult. For example, in the LPS model, Bindarit (200 mg/kg, IP) can be given once daily for 4 days prior to the LPS injection.[4]

-

Therapeutic Administration: Bindarit is administered after the inflammatory insult. For instance, in the SAH model, Bindarit (200 mg/kg, IP) can be given immediately after the induction of SAH and repeated 12 hours later.[1]

Assessment of Neuroinflammation

-

At the designated experimental endpoint, animals are deeply anesthetized and transcardially perfused with ice-cold saline followed by 4% paraformaldehyde (for histology) or saline only (for biochemical analyses).

-

The brain is carefully dissected and can be processed for various downstream applications.

-

Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

-

Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain homogenates.[1]

-

Process the fixed brain tissue for cryosectioning or paraffin embedding.

-

Incubate brain sections with a primary antibody against a microglial marker such as Ionized calcium-binding adapter molecule 1 (Iba-1) or CD11b.[1][8]

-

Use a fluorescently labeled secondary antibody to visualize the primary antibody.

-

Acquire images using a fluorescence microscope.

-

Quantify microglial activation by assessing cell morphology (e.g., ramified vs. amoeboid) and the intensity of the fluorescent signal.[8]

Visualizations

Caption: Signaling pathway of Bindarit in neuroinflammation.

Caption: General experimental workflow for in vivo Bindarit studies.

References

- 1. e-century.us [e-century.us]

- 2. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bindarit attenuates neuroinflammation after subarachnoid hemorrhage by regulating the CCL2/CCR2/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-Inflammatory Agent Bindarit Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model | Journal of Neuroscience [jneurosci.org]

- 6. The Anti-Inflammatory Agent Bindarit Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model | Journal of Neuroscience [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. CCL2 Inhibitor Bindarit Improve Postoperative Cognitive Function by Attenuating Pericyte Loss-Related Blood–Brain Barrier Disruption and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-Inflammatory Agent Bindarit Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCL2 Inhibitor Bindarit Improve Postoperative Cognitive Function by Attenuating Pericyte Loss-Related Blood-Brain Barrier Disruption and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Bindarit in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction